molecular formula C13H11IO4 B14291341 3-Iodoprop-2-yn-1-yl [4-(acetyloxy)phenyl]acetate CAS No. 112937-72-1

3-Iodoprop-2-yn-1-yl [4-(acetyloxy)phenyl]acetate

Cat. No.: B14291341
CAS No.: 112937-72-1
M. Wt: 358.13 g/mol
InChI Key: DETCWDSULKOMDE-UHFFFAOYSA-N
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Description

3-Iodoprop-2-yn-1-yl [4-(acetyloxy)phenyl]acetate is a chemical compound known for its unique structure and properties It is characterized by the presence of an iodine atom, a propynyl group, and an acetyloxyphenyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodoprop-2-yn-1-yl [4-(acetyloxy)phenyl]acetate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-iodoprop-2-yn-1-ol and 4-(acetyloxy)phenylacetic acid.

    Esterification Reaction: The 3-iodoprop-2-yn-1-ol is reacted with 4-(acetyloxy)phenylacetic acid in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the ester linkage.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification reactions using automated reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Iodoprop-2-yn-1-yl [4-(acetyloxy)phenyl]acetate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The propynyl group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), mild heating.

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), acidic or basic conditions.

    Reduction: Reducing agents (lithium aluminum hydride), anhydrous conditions.

Major Products Formed

    Substitution: Formation of substituted derivatives with new functional groups.

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of alcohols.

Scientific Research Applications

3-Iodoprop-2-yn-1-yl [4-(acetyloxy)phenyl]acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Iodoprop-2-yn-1-yl [4-(acetyloxy)phenyl]acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activities.

    Pathways Involved: The compound may influence signaling pathways, metabolic pathways, or gene expression, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Iodoprop-2-yn-1-yl butylcarbamate: Another compound with a similar propynyl and iodine structure but different functional groups.

    4-(Acetyloxy)phenylacetic acid derivatives: Compounds with similar acetyloxyphenyl acetate moiety but different substituents.

Uniqueness

3-Iodoprop-2-yn-1-yl [4-(acetyloxy)phenyl]acetate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

112937-72-1

Molecular Formula

C13H11IO4

Molecular Weight

358.13 g/mol

IUPAC Name

3-iodoprop-2-ynyl 2-(4-acetyloxyphenyl)acetate

InChI

InChI=1S/C13H11IO4/c1-10(15)18-12-5-3-11(4-6-12)9-13(16)17-8-2-7-14/h3-6H,8-9H2,1H3

InChI Key

DETCWDSULKOMDE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)CC(=O)OCC#CI

Origin of Product

United States

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